Calcium borate

Description

Properties

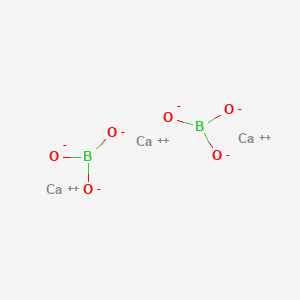

IUPAC Name |

tricalcium;diborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO3.3Ca/c2*2-1(3)4;;;/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCLHFYFMCKBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2Ca3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930103 | |

| Record name | Calcium borate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12007-56-6, 12040-58-3, 13840-55-6, 1318-33-8 | |

| Record name | Calcium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012040583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H3BO3), calcium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013840556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H3BO3), calcium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid, calcium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium borate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boric acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Orthoboric acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Calcium Borate Compounds

Solution-Based Precipitation Techniques

Solution-based methods are widely employed for the synthesis of calcium borate (B1201080) due to their ability to produce fine, homogenous particles at relatively low temperatures. These techniques involve the precipitation of calcium borate from a solution containing calcium and boron precursors.

Co-precipitation Synthesis of Nanoparticles

Co-precipitation is a facile and effective method for synthesizing this compound nanoparticles. nih.govscienceopen.com This technique involves dissolving calcium and boron salts in a solvent, followed by the addition of a precipitating agent to induce the formation of insoluble this compound. The resulting precipitate is then typically subjected to thermal treatment to obtain the desired crystalline phase. nih.govscienceopen.com

For instance, ultrafine this compound (CaB₄O₇) nanoparticles can be synthesized using calcium chloride (CaCl₂) and borax (B76245) (Na₂B₄O₇) as precursors in an aqueous solution. nih.gov The process involves dissolving these precursors and a capping agent in deionized water, followed by stirring to ensure a complete reaction. The resulting white precipitate of this compound nanoparticles is then separated by centrifugation, washed, and dried. nih.gov Subsequent annealing at specific temperatures and durations is crucial for the transformation from an amorphous to a crystalline structure. nih.govscienceopen.com

Influence of Reaction Parameters (e.g., Temperature, Time, Concentration)

The properties of the synthesized this compound are highly dependent on the reaction parameters. Key factors include temperature, reaction time, and the concentration of reactants.

Temperature and Time: Annealing temperature and time significantly influence the crystal structure and particle size of this compound. nih.govscienceopen.com For example, in the co-precipitation method, an amorphous structure may be obtained at an annealing temperature of 700°C with a 3-hour duration. nih.govresearchgate.net The transformation to a crystalline structure, specifically the metaborate (B1245444) phase (CaB₂O₄), occurs when the annealing time is extended to 5 hours at the same temperature. nih.govmdpi.com To obtain the tetraborate (B1243019) phase (CaB₄O₇), a higher temperature of 970°C is required. nih.govresearchgate.net As the annealing temperature and time increase, the average particle size of the nanoparticles also tends to increase. nih.govscienceopen.com

Concentration and pH: The concentration of the precursors and the pH of the solution also play a crucial role. In a study using boric acid and calcium carbonate, optimal conditions for synthesizing amorphous this compound with a particle size of 0.1-0.2 µm were found to be a synthesis temperature of 80-100°C, a boric acid to water molar ratio of 0.26-0.42, a calcium carbonate to boric acid molar ratio of 0.09-0.15, and a pH of 5-7. researchgate.netepa.govscientific.net The reaction time for this process was 3 hours. researchgate.netepa.govscientific.net

The following table summarizes the influence of various reaction parameters on the synthesis of this compound:

| Reaction Parameter | Effect on this compound Synthesis |

| Annealing Temperature | Influences the crystalline phase and particle size. Higher temperatures promote the formation of different borate phases (e.g., CaB₂O₄ to CaB₄O₇) and lead to larger particle sizes. nih.govscienceopen.com |

| Annealing Time | Affects the degree of crystallinity. Longer annealing times can initiate the transformation from an amorphous to a crystalline structure. nih.govresearchgate.net |

| Reactant Concentration | The molar ratios of precursors (e.g., boric acid to water, calcium carbonate to boric acid) are critical for obtaining the desired product phase and purity. researchgate.netscientific.net |

| pH | The pH of the reaction medium influences the formation and stability of the this compound product. researchgate.netscientific.net |

| Stirring Speed | Affects the dissolution of reactants and the homogeneity of the final product. sci-hub.se |

| Pressure | In certain synthesis methods, such as those involving CO₂ capture, pressure is a key parameter influencing the reaction efficiency. sci-hub.se |

Role of Capping Agents (e.g., Polyvinyl Pyrrolidone) in Nanoparticle Control

Capping agents are crucial in the synthesis of nanoparticles to control their size and prevent agglomeration. nih.govresearchgate.net Polyvinylpyrrolidone (PVP) is a commonly used capping agent in the co-precipitation synthesis of this compound nanoparticles. nih.govresearchgate.net PVP adsorbs onto the surface of the growing nanoparticles, providing a protective layer that limits further growth and reduces the tendency of particles to clump together. nih.govmdpi.com This steric hindrance is essential for obtaining ultrafine and well-dispersed nanoparticles with a narrow size distribution. nih.gov The use of capping agents like PVP allows for better control over the morphological characteristics of the final product. researchgate.net

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is another solution-based technique used to produce crystalline this compound compounds, often in the form of whiskers or other specific morphologies. scientific.netresearchgate.net This method involves carrying out the chemical reaction in an aqueous solution at elevated temperatures and pressures in a sealed vessel called an autoclave. ingentaconnect.comias.ac.in

For instance, this compound whiskers composed of the monoclinic Ca₂B₂O₅·H₂O phase can be synthesized hydrothermally at 180°C for 2 hours using borax, calcium chloride, and sodium hydroxide (B78521) as reactants. scientific.netresearchgate.net The resulting whiskers can have lengths of 50-100 μm and diameters of 1.0-3.0 μm. scientific.netresearchgate.net Another study demonstrated the synthesis of pure priceite (4CaO·5B₂O₃·7H₂O) at 160°C for 4 hours with a specific molar ratio of boric acid to calcium hydroxide. ingentaconnect.com The hydrothermal method can also be used to synthesize hydrated calcium hexaborates, with ideal conditions identified as 100°C with specific molar ratios of boric acid to water and calcium oxide to boric acid. researchgate.net

The following table outlines findings from various hydrothermal synthesis studies of this compound:

| This compound Phase | Synthesis Conditions | Reactants | Resulting Morphology |

| Ca₂B₂O₅·H₂O | 180°C for 2 hours | Borax, Calcium Chloride, Sodium Hydroxide | Single crystalline whiskers (50-100 μm length, 1.0-3.0 μm diameter) scientific.netresearchgate.net |

| Priceite (4CaO·5B₂O₃·7H₂O) | 160°C for 4 hours | Boric Acid, Calcium Hydroxide | Stable white powder ingentaconnect.com |

| Hydrated Calcium Hexaborate | 100°C | Boric Acid, Calcium Oxide, Water | Not specified researchgate.net |

| Thorn-like Ca₂B₂O₅·H₂O | Low temperature | Boric Acid, Calcium Hydroxide | Thorn-like polycrystalline microspheres with nano-sized slices ias.ac.in |

Sol-Gel Processing for Amorphous and Crystalline Phases

The sol-gel method is a versatile wet-chemical technique for producing both amorphous and crystalline this compound materials. This process involves the transition of a system from a liquid "sol" into a solid "gel" phase. Typically, it uses metal alkoxides or metal salts as precursors.

In the synthesis of borate bioactive glasses, a sol-gel process can be employed using boric acid and a calcium source like calcium chloride (CaCl₂) or calcium methoxyethoxide. nih.gov The process involves dissolving the precursors, aging the solution to form a gel, followed by drying and calcination at specific temperatures. nih.govmdpi.com The final state of the material, whether amorphous or crystalline, is highly dependent on the calcination temperature and the chemical composition. nih.govmdpi.com For example, in one study, borate-based bioactive glass powders remained amorphous when calcined below 450°C but crystallized at higher temperatures. rsc.org The use of different calcium precursors can also influence the crystallization behavior. nih.gov A modified sol-gel method using polyvinyl alcohol (PVA) as a polymeric substrate has been developed to synthesize mesoporous borate-based bioactive glasses. mdpi.com

Solid-State Reaction Techniques

Solid-state reaction, also known as the ceramic method, is a conventional approach for preparing bulk this compound materials. nih.gov This technique involves mixing the solid reactants, typically oxides or carbonates, in stoichiometric proportions and then heating them at high temperatures to induce a chemical reaction in the solid state. jspae.comscielo.br

While this method is straightforward and cost-effective, it often requires high sintering temperatures and can result in products with poor homogeneity and larger grain sizes compared to solution-based techniques. nih.govjspae.com For example, the synthesis of Ca₃Gd₂(BO₃)₄:Dy³⁺ phosphors has been achieved through a solid-state reaction method involving mixing the constituent components and subjecting them to high temperatures in a furnace. jspae.com Similarly, calcium tetraborate (CaB₄O₇) has been synthesized by a solid-state reaction at temperatures ranging from 800°C to 900°C. researchgate.net A study also demonstrated a novel single-stage thermal process for synthesizing Yttrium this compound (Y₂CaB₁₀O₁₉) via a solid-state reaction, which reduces the time and cost compared to multi-stage heating processes. ijcm.ir Another approach involves the pyrolysis of calcium fructoborate to produce high-purity CaB₂O₄. scielo.br

Conventional High-Temperature Solid-State Reactions

Conventional high-temperature solid-state reactions are a cornerstone for producing polycrystalline this compound powders. This method involves the intimate mixing of precursor materials and subsequent heating to high temperatures to induce a chemical reaction and formation of the desired compound.

One-Step Thermal Processes for Compound Formation

In its most straightforward form, the solid-state synthesis of calcium borates can be achieved through a single-step thermal process. This involves heating a stoichiometric mixture of raw materials to a specific temperature to facilitate the reaction. For instance, yttrium this compound (YCB), a compound with nonlinear optical properties, has been synthesized using a single-stage thermal process, which is noted for its time and cost efficiency compared to multi-stage methods. ijcm.ir Similarly, dysprosium-doped calcium gadolinium borate phosphors are synthesized by mixing the constituent components in the correct stoichiometric proportions and subjecting them to a high-temperature furnace. jspae.com This method is considered less time-consuming and cost-effective. jspae.com The synthesis of this compound for use as a non-polluting flux in ceramic decoration materials also utilizes a one-step process with boric acid and calcium carbonate as precursors. scientific.net

A study on the synthesis of calcium tetraborate (CaB4O7) investigated a temperature range of 800°C to 900°C. researchgate.net The process involved using ammonium (B1175870) tetraborate tetrahydrate as the boron source. researchgate.net Another simplified method involves the pyrolysis of calcium fructoborate at moderate temperatures, which yields finely divided this compound powder. scielo.br

Table 1: Examples of One-Step Thermal Processes for this compound Synthesis

| Target Compound | Precursors | Temperature | Notes |

| Yttrium this compound (YCB) | Not specified | Not specified | Developed as a time and cost-efficient alternative to multi-stage processes. ijcm.ir |

| Dysprosium-doped Calcium Gadolinium Borate | Calcium Carbonate, Gadolinium Oxide, Boric Acid, Dysprosium Oxide | High Temperature | A cost-effective and less time-consuming method. jspae.com |

| This compound (for ceramic flux) | Boric Acid, Calcium Carbonate | 80-100°C | Reaction time is 3 hours with a specific pH range of 5-7. researchgate.net |

| Calcium Tetraborate (CaB4O7) | Ammonium tetraborate tetrahydrate, Calcium Carbonate | 840°C | Optimum temperature to form the desired phase. researchgate.net |

| This compound (CaB2O4) | Calcium fructoborate | 550-600°C | A simple pyrolysis method. scielo.br |

Multi-Stage Heat Treatment Protocols for Phase Purity and Crystallinity

To achieve higher phase purity and improved crystallinity, multi-stage heat treatment protocols are often employed. These methods involve several cycles of heating and grinding to ensure complete reaction and the formation of a homogenous, well-defined crystal structure.

For the synthesis of Ca3RE2(BO3)4 (where RE = Y, Gd, Nd), a multi-step heating process is used. mdpi.com The stoichiometric mixture of reagents is heated to 110°C, 230°C, 450°C, and 750°C, with a 10-hour hold at each temperature. mdpi.com This is followed by fine grinding of the obtained material. mdpi.com Similarly, the preparation of GdCa4O(BO3)3 (GCOB) involves heating the mixture at 950°C, followed by cooling, grinding, and a second heating at 1150°C for 20 hours. acs.org

The synthesis of La2CaB10O19 (LCB) also utilizes a multi-stage approach, where the precursor mixture is heated at 450°C for 10 hours and then at 930°C for at least 24 hours, with grinding between each heating step. acs.org This repeated heat treatment is continued until no further changes are observed in the X-ray powder diffraction pattern, indicating the formation of a single-phase powder. acs.org To enhance phase purity and crystallinity in the synthesis of calcium tetraborate, a heat treatment process is introduced after the initial high-temperature solid-state reaction. researchgate.net Post-deposition annealing is a common practice to transform amorphous phases into more stable crystalline compounds and increase crystallinity. mdpi.com

Table 2: Examples of Multi-Stage Heat Treatment Protocols

| Target Compound | Precursor Materials | Heat Treatment Protocol | Purpose |

| Ca3RE2(BO3)4 (RE = Y, Gd, Nd) | CaCO3, RE2O3, B2O3 | Heated to 110°C, 230°C, 450°C, and 750°C (10h at each temp), followed by grinding. mdpi.com | Compound formation. mdpi.com |

| GdCa4O(BO3)3 (GCOB) | Gd2O3, CaCO3, B2O3 | Heated at 950°C, cooled and ground, then heated again at 1150°C for 20h. acs.org | To prepare the compound for crystal growth. acs.org |

| La2CaB10O19 (LCB) | La2O3, CaCO3, H3BO3 | Heated at 450°C for 10h, then at 930°C for at least 24h, with intermediate grinding. acs.org | To obtain a single-phase powder. acs.org |

| Calcium Tetraborate | Not specified | High-temperature solid-state reaction followed by a heat treatment process. researchgate.net | To enhance phase purity and crystallinity. researchgate.net |

Mechanochemically Activated Solid-State Synthesis

Mechanochemically activated solid-state synthesis is a technique that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and structural changes in solid materials. This method can lead to the formation of desired compounds at lower temperatures and with shorter reaction times compared to conventional solid-state reactions.

One study focused on the synthesis of boron-substituted tricalcium phosphate (B84403) (B-TCP) via solid-state synthesis with mechano-activation. mdpi.com This approach, which used raw precursors without a preliminary wet precipitation step, resulted in the formation of the primary phase of β-TCP. mdpi.comnih.gov The synthesis of urea (B33335) calcium tetrahydridoborate compositions has also been achieved through mechanochemical methods. au.dkfigshare.com This technique can be beneficial for producing monophase B-TCP powders. mdpi.com The process involves the solid-state synthesis of mechano-activated powders. mdpi.com

Crystal Growth Methodologies for this compound Single Crystals

For applications in fields like nonlinear optics and laser technology, large, high-quality single crystals of this compound are required. Melt growth techniques are the primary methods used to produce these single crystals.

Melt Growth Techniques (e.g., Czochralski, Bridgman)

The Czochralski and Bridgman methods are two prominent melt growth techniques used for growing large single crystals of various materials, including calcium borates. Both methods involve the solidification of a molten material under controlled conditions.

The Czochralski (CZ) method involves pulling a seed crystal from a melt of the material. mdpi.comacs.orgresearchgate.netscispace.com This technique is widely used for the industrial production of large, optical-quality single crystals suitable for laser applications. mdpi.com Several this compound compounds, including Ca3RE2(BO3)4 (RE = Y, Gd, Nd), calcium metaborate (CaB2O4), and GdCa4O(BO3)3, have been successfully grown using the Czochralski method. mdpi.comacs.orgresearchgate.net The process is typically carried out in an inert or oxygen-containing atmosphere using iridium or platinum crucibles. mdpi.comscispace.com

The Bridgman method involves the directional solidification of a molten material in a crucible that is passed through a temperature gradient. researchgate.netmdpi.com This technique is effective for growing large-aperture yttrium calcium oxyborate (YCOB) crystals. researchgate.net Modified Bridgman methods have been used to grow large YCOB crystals with diameters up to 3-4 inches. researchgate.netmdpi.com This process is considered promising for producing high-quality crystals with improved physical properties. researchgate.net

Growth from Near-Stoichiometric Melts

Growing crystals from a near-stoichiometric melt is a common practice in melt growth techniques. This involves using a melt composition that is very close to the ideal chemical formula of the desired crystal.

For example, single crystals of La2CaB10O19 have been grown from a melt that is close to the stoichiometric composition. acs.orgresearchgate.net This approach has proven successful in producing crystals with desirable properties for nonlinear optical applications. acs.org In some cases, a slight excess of one of the components, such as a 30 mol % excess of CaB4O7 for the growth of LCB crystals, is used to facilitate the growth process. acs.org The growth of large yttrium calcium oxyborate (YCOB) crystals via the Bridgman method also utilizes stoichiometric feed materials. researchgate.net

Orientation Relationships between Crystallographic and Physical Axes

For monoclinic this compound crystals, such as those in the ReCa₄O(BO₃)₃ (ReCOB) family, understanding the relationship between the crystallographic and physical axes is crucial for characterizing their properties. mdpi.com These crystals belong to the monoclinic biaxial crystal system, which gives rise to three distinct orientation systems: crystallographic, optical, and physical. mdpi.com

The crystallographic axes are defined by the crystal's unit cell, while the physical axes form a right-hand orthogonal system used for standardized measurements, such as those for piezoelectricity. mdpi.comnumberanalytics.com According to the IEEE Standard on Piezoelectricity, the physical Y-axis is aligned parallel to the crystallographic b-axis, and the physical Z-axis is parallel to the crystallographic c-axis. The physical X-axis is then established perpendicular to both the Y and Z axes to complete the orthogonal set. mdpi.com

The initial step in orienting the crystal involves identifying specific crystallographic faces using X-ray analysis. For YCOB (Yttrium Calcium Oxyborate) crystals, for instance, the (010), (201), and (101) faces are verified due to their strong diffraction peaks. From these, the crystallographic axes (a, b, and c) can be determined. Subsequently, the physical axes are established based on the IEEE standards. mdpi.com

A detailed examination of the thermal expansion of Nd(Ca₁₋ₓSrₓ)₄O(BO₃)₃ solid solutions reveals that the structures exhibit maximum expansion along the α₃₃ axis of the thermal expansion tensor. This axis is closely aligned with the c-axis of the crystal structure. mdpi.com

Flux Growth Methods

The flux growth method is a technique used to grow single crystals from a molten solvent, known as a flux, at high temperatures. This method is particularly useful for materials that melt incongruently or have high vapor pressures, as it allows for crystallization at temperatures below the melting point of the solute. core.ac.ukdtic.mil However, a challenge with borate melts is their tendency to form glassy products. core.ac.uk

Spontaneous Crystallization from Molten Fluxes

Spontaneous crystallization from a molten flux involves dissolving the constituent materials in a suitable flux at a high temperature and then slowly cooling the solution to induce nucleation and growth of crystals.

CaCl₂ Flux: Single crystals of Ca₂BO₃Cl have been successfully grown from a calcium chloride (CaCl₂) flux at approximately 800°C. researchgate.net

Bi₂O₃-B₂O₃ Flux: Transparent and light yellowish crystals of GaBO₃ have been grown using a Bi₂O₃-3B₂O₃ solvent. semanticscholar.orgmdpi.comresearchgate.net The process involves heating a mixture of Ga₂O₃, Bi₂O₃, and B₂O₃ to 1000°C, followed by a slow cooling ramp from 850°C to 700°C at a rate of 3°C/h. mdpi.comresearchgate.net Key experimental considerations to obtain pure GaBO₃ crystals include the ratio of GaBO₃ to the Bi₂O₃-3B₂O₃ flux and the annealing procedure. Insufficient flux or an improper annealing process can lead to the formation of a secondary phase, while too much flux can result in a glassy formation due to the high viscosity of B₂O₃. mdpi.com Copper oxyborate single crystals with a ludwigite structure have also been grown from fluxes containing Bi₂O₃. researcher.life

CaO-Li₂O-B₂O₃ Flux: Erbium-ytterbium codoped lanthanum this compound crystals (Er³⁺:Yb³⁺:La₂CaB₁₀O₁₉) have been grown using a CaO-Li₂O-B₂O₃ flux system. researchgate.net

Top-Seeded Solution Growth

Top-seeded solution growth (TSSG) is a refinement of the flux method where a seed crystal is introduced into the saturated solution to initiate and control crystal growth. This technique is often employed to produce large, high-quality single crystals.

CaO-Li₂O-B₂O₃ System: Large single crystals of La₂CaB₁₀O₁₉ (LCB), measuring up to 55 × 35 × 25 mm³, have been grown using the TSSG method. bohrium.comhalide-crylink.combohrium.com This method has also been successfully applied to grow Praseodymium-doped LCB (Pr:La₂CaB₁₀O₁₉) and Cerium-doped LCB (Ce³⁺:LCB) crystals from a CaO-Li₂O-B₂O₃ flux system at around 980°C. halide-crylink.comresearching.cn For Ce³⁺:LCB, the molar ratio of the starting materials was Ce₂O₃:La₂O₃:CaCO₃:Li₂CO₃:H₃BO₃ = 0.03:0.97:2.00:2.30:28.00. researching.cn The mixture was sintered at 950°C for 20 hours and then melted at 1020°C in a platinum crucible. researching.cn

Control of Flux Inclusions and Growth Temperature

The quality of crystals grown by flux methods is highly dependent on controlling experimental parameters to minimize defects such as flux inclusions.

The temperature profile, including the rate of cooling and the temperature at which growth is initiated, is a critical factor. frontiersin.org For the growth of β-BaB₂O₄ crystals from a pure NaCl flux, maintaining specific thermal field conditions and a slow cooling rate of not more than 3°C per day is crucial to prevent inclusions. google.com

In the growth of GaBO₃ from a Bi₂O₃-B₂O₃ flux, the temperature is slowly cooled from an initial crystallization temperature of 850°C to a final temperature of 700°C. mdpi.comresearchgate.net The furnace is then turned off to allow for slow cooling to room temperature, and the flux attached to the crystals is dissolved using nitric acid and hot water. mdpi.com

The composition of the flux itself also plays a significant role. The addition of Bi₂O₃ to a boron-calcium frit can reduce the softening point and viscosity, which can be beneficial for achieving good glaze coverage on products. d-nb.info

Advanced Structural Characterization and Analysis

X-ray Diffraction (XRD) Studies

X-ray Diffraction (XRD) is a fundamental and powerful non-destructive technique for characterizing crystalline materials. scirp.org It is widely used to identify the various crystalline forms (phases) of calcium borate (B1201080), assess their degree of crystallinity, and perform detailed structural analysis. scirp.orgucmerced.edu The diffraction pattern, a fingerprint of a specific crystalline phase, is generated by the interaction of X-rays with the regular, three-dimensional arrangement of atoms in a crystal. malvernpanalytical.com

Phase Identification and Crystallinity Determination

XRD is the primary method for identifying the specific phases of calcium borate present in a sample. malvernpanalytical.com For instance, studies on synthesized this compound nanoparticles have used XRD to confirm the formation of the compound and to identify distinct phases such as calcium metaborate (B1245444) (CaB₂O₄) and calcium tetraborate (B1243019) (CaB₄O₇) that develop under different thermal conditions. scienceopen.commdpi.comnih.govnih.gov

The technique is also crucial for determining whether a sample is crystalline or amorphous. ucmerced.edu In the synthesis of this compound, initial precipitates are often amorphous, which is characterized by the absence of sharp peaks in the XRD pattern. nih.govresearchgate.net Upon thermal treatment, these amorphous materials can transform into crystalline structures, indicated by the appearance of well-defined diffraction peaks. researchgate.net For example, some studies have shown that synthesized this compound remains amorphous up to 700°C, with crystalline phases beginning to emerge at temperatures of 750°C or higher. nih.govresearchgate.net The presence of multiple crystalline phases in a single sample can also be identified, even when diffraction peaks overlap. shimadzu.com

Structural Refinement through Rietveld Analysis

The Rietveld method is a sophisticated analytical procedure applied to powder diffraction data to refine the crystal structure of materials. shimadzu.commdpi-res.com This technique involves fitting a calculated diffraction pattern to the entire measured experimental pattern, allowing for the precise determination of structural parameters such as lattice constants, atomic positions, and bond angles. scirp.orgshimadzu.com

Rietveld analysis has been successfully employed to refine the structures of various this compound compounds. For the hydrated this compound, priceite (Ca₂B₅O₇(OH)₅·H₂O), the Rietveld method was used to refine its monoclinic structure from synchrotron powder X-ray diffraction data. arizona.edu Similarly, the analysis confirmed the monoclinic structure of calcium hexaborates and was used to refine the high-temperature α-Ca₂B₂O₅ phase, revealing orientational disorder of the B₂O₅ pyroborate groups. researchgate.net The accuracy of the refinement is often judged by agreement indices like Rwp and Chi², where lower values indicate a better fit between the calculated and observed patterns. shimadzu.com

Single Crystal X-ray Diffraction for Precise Atomic Arrangements

For an unambiguous determination of a crystal structure, single-crystal X-ray diffraction provides the most precise atomic arrangements. This technique, applied to a single, high-quality crystal, yields detailed information on unit-cell dimensions, space group symmetry, and the exact coordinates of each atom within the crystal lattice.

The structure of a new this compound, CaB₆O₁₀, was determined using single-crystal X-ray analysis. researchgate.netiaea.org This study revealed that it crystallizes in the monoclinic space group P2₁/c and possesses a unique three-dimensional network of borate groups. researchgate.netiaea.org Another example is the synthetic hydrated this compound gowerite (Ca[B₅O₈(OH)][B(OH)₃]·3H₂O), whose complex structure was elucidated using single-crystal XRD data. geoscienceworld.org The analysis identified the locations of hydrogen atoms and detailed the arrangement of borate rings and calcium coordination polyhedra. geoscienceworld.org

Table 1: Crystallographic Data for Select this compound Compounds from Single-Crystal XRD

| Compound Name | Chemical Formula | Crystal System | Space Group | Unit-Cell Parameters |

|---|---|---|---|---|

| Calcium Hexaborate | CaB₆O₁₀ | Monoclinic | P2₁/c | a = 9.799(1) Å, b = 8.705(1) Å, c = 9.067(1) Å, β = 116.65(1)° |

| Priceite | Ca₂B₅O₇(OH)₅·H₂O | Monoclinic | P2₁/c | a = 11.623(1) Å, b = 6.976(1) Å, c = 12.350(1) Å, β = 110.70(1)° |

| Gowerite | Ca[B₅O₈(OH)][B(OH)₃]·3H₂O | Monoclinic | P2₁/a | a = 12.872(4) Å, b = 16.326(4) Å, c = 6.5634(18) Å, β = 121.319(3)° |

This table presents data derived from single-crystal X-ray diffraction studies. arizona.eduresearchgate.netiaea.orggeoscienceworld.org

Investigation of Amorphous to Crystalline Transformations

XRD is an indispensable tool for monitoring the transformation of amorphous materials into crystalline solids, a process often induced by annealing. researchgate.net By taking diffraction patterns at various stages of heat treatment, researchers can map the conditions under which crystallization begins and identify the resulting crystalline phases.

In the synthesis of this compound nanoparticles, the material as-precipitated is typically amorphous. nih.govresearchgate.net XRD studies show that this amorphous structure can be retained up to certain temperatures and annealing times. nih.govresearchgate.net For instance, at a fixed annealing time of 2 hours, the crystalline structure of this compound started to form at 750°C, while the sample remained amorphous at 700°C. nih.govresearchgate.net However, by extending the annealing time, the transformation can occur at lower temperatures. One study found that at 700°C, the amorphous-to-crystalline transition began after 5 hours of annealing. scienceopen.commdpi.comnih.gov These studies demonstrate that both temperature and time are critical parameters governing the crystallization of this compound. scienceopen.commdpi.com

Table 2: Effect of Annealing on the Crystallinity of this compound

| Annealing Temperature (°C) | Annealing Time (h) | Resulting Phase |

|---|---|---|

| 700 | 2 | Amorphous |

| 700 | 3 | Amorphous |

| 700 | 5 | Crystalline (CaB₂O₄) |

| 750 | 2 | Crystalline (CaB₂O₄) |

| 900 | 2 | Crystalline (CaB₂O₄) |

| 970 | 2 | Crystalline (CaB₄O₇) |

This table summarizes findings on the transformation of amorphous this compound to crystalline phases under different annealing conditions as identified by XRD. scienceopen.commdpi.comnih.govresearchgate.net

Electron Microscopy Techniques

Electron microscopy techniques, particularly Transmission Electron Microscopy (TEM), offer direct visualization of materials at the nanoscale, providing invaluable information that complements the structural data from XRD. nanocomposix.com

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Size Distribution

TEM is a high-resolution imaging technique used to directly observe the size, shape (morphology), and size distribution of nanoparticles. nanocomposix.com In the study of this compound, TEM analysis has been crucial for characterizing synthesized nanoparticles. scienceopen.commdpi.com

Research has shown that this compound nanoparticles often have a spherical shape with a relatively uniform distribution. researchgate.net TEM imaging revealed that the average particle size is directly influenced by the annealing temperature and duration. scienceopen.commdpi.comresearchgate.net For example, initial precipitates and samples annealed at 700°C for 2 hours exhibited an average particle size of 6 nm. mdpi.comresearchgate.net As the annealing temperature and time increased, the average particle size grew, reaching up to 15 nm for samples annealed at 800°C for 5 hours. researchgate.net This size increase is attributed to the fusion of neighboring particles. researchgate.net In other preparations, TEM has shown this compound to have a polyhedral sheet morphology with sizes in the range of 50-100 nm. researchgate.net

Table 3: Nanoparticle Size of this compound as a Function of Annealing Conditions

| Annealing Temperature (°C) | Annealing Time (h) | Average Particle Size (nm) |

|---|---|---|

| As-precipitated | 0 | 6 |

| 700 | 2 | 6 |

| 750 | 2 | 8 |

| 800 | 2 | 12 |

| 900 | 2 | 14 |

| 970 | 2 | 14 |

| 800 | 5 | 15 |

This table illustrates the correlation between annealing parameters and the resulting average nanoparticle size as determined by TEM analysis. mdpi.comresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Calcium metaborate |

| Calcium tetraborate |

| Calcium hexaborate |

| Priceite |

| Gowerite |

| Calcium hydroxide (B78521) |

| Calcium carbonate |

| Gallium borate |

| α-Ca₂B₂O₅ |

| CaB₂O₄ |

| CaB₄O₇ |

| CaB₆O₁₀ |

| Ca₂B₅O₇(OH)₅·H₂O |

| Ca[B₅O₈(OH)][B(OH)₃]·3H₂O |

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Analysis

Scanning Electron Microscopy (SEM) is a powerful technique used to obtain high-resolution images of the surface topography of a sample. psu.eduvpi2004.com It works by scanning a focused beam of electrons over a specimen and detecting the secondary electrons emitted from the surface. vpi2004.com The intensity of these secondary electrons is dependent on the surface morphology, allowing for the creation of a detailed magnified image. psu.edu

In the analysis of this compound, SEM reveals crucial information about its surface structure and particle characteristics. Studies have utilized SEM to observe the surface morphology of various this compound compositions. For instance, SEM analysis of Bi³⁺-activated Ca₂BO₃Cl phosphors, a type of this compound, showed aggregated particles with sizes in the nano range. nih.gov Hydrothermally synthesized this compound powders have also been examined using SEM, revealing different morphologies depending on the pH and duration of the synthesis process. researchgate.net At a pH of 7, the morphology of the powders was observed to evolve over time, showing distinct changes at 0.5, 1, 2, and 24 hours. researchgate.net

SEM is also employed to analyze the particle shape and size. For example, SEM images of synthesized sub-micron this compound particles indicated the formation of spherical particles with a size of approximately 200 nm. researchgate.net In some cases, these spherical particles were observed to coalesce into end-to-end rod-like structures. researchgate.net The morphology of this compound can be influenced by the synthesis conditions, leading to structures such as clove-like priceite and elongated parasibirskite. researchgate.net

Table 1: SEM Analysis of this compound Morphology

| This compound Type | Synthesis Method | Observed Morphology | Particle Size | Source |

| Bi³⁺-activated Ca₂BO₃Cl | High-temperature solid-state reaction | Aggregated particles | Nano range | nih.gov |

| This compound Powders | Hydrothermal synthesis | Varies with pH and time | Not specified | researchgate.net |

| Sub-micron this compound | Co-precipitation | Spherical particles, some coalesced into rods | ~200 nm | researchgate.net |

| Clove-like Priceite & Elongated Parasibirskite | Hydrothermal synthesis | Clove-like and elongated | Not specified | researchgate.net |

Field Emission Scanning Electron Microscopy (FE-SEM) for High-Resolution Morphological Studies

For even higher resolution imaging, Field Emission Scanning Electron Microscopy (FE-SEM) is utilized. FE-SEM employs a field-emission electron source that produces a high-intensity electron beam with a very small spot size, enabling spatial resolutions of a few nanometers or less. vpi2004.comceric-eric.eu This makes it ideal for detailed examination of surface topography, particle size, and structural composition at the nanoscale. nishkaresearch.com

FE-SEM provides clearer and less electrostatically distorted images compared to conventional SEM. ceric-eric.eu It is particularly useful for analyzing the fine details of nanomaterials. Applications of FE-SEM include the analysis of active pharmaceutical ingredients (APIs) to determine particle size, shape, and surface properties, which are crucial for drug development. nishkaresearch.com In the context of calcium compounds, FE-SEM has been used to study the precipitation of calcium carbonate by bacterial cultures, revealing the morphology of the resulting crystals at magnifications up to 30,000x. researchgate.net The technique is non-destructive, allowing for repeated analysis of the same sample. nishkaresearch.com

Elemental and Compositional Analysis

Determining the elemental composition of this compound is essential for verifying its purity and stoichiometry. Various spectroscopic techniques are employed for this purpose.

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) is a quantitative analytical technique used to determine the concentration of specific metal elements in a sample. researchgate.net The method is based on the principle that atoms absorb light at specific wavelengths. researchgate.net In AAS, a sample is atomized, typically in a flame, and a beam of light from a hollow-cathode lamp containing the element of interest is passed through the atomized sample. oiv.int The amount of light absorbed is proportional to the concentration of the element in the sample. researchgate.net

For the analysis of calcium, a calcium hollow-cathode lamp is used, and measurements are typically made at a wavelength of 422.7 nm. oiv.int To overcome chemical interferences, a spectral buffer such as a lanthanum solution is often added to the sample and calibration standards. oiv.intresearchgate.net The sample preparation for AAS can involve dissolving the material in an acid mixture. nih.gov AAS is a highly specific and sensitive technique, capable of determining minute amounts of an element. researchgate.net

Table 2: Example of AAS Parameters for Calcium Determination

| Parameter | Value | Source |

| Wavelength | 422.7 nm | oiv.int |

| Slit Width | 0.2 nm | oiv.int |

| Lamp Intensity | 5 mA | oiv.int |

| Spectral Buffer | Lanthanum solution | oiv.int |

Energy Dispersive X-ray (EDX) Analysis

Energy Dispersive X-ray (EDX) analysis, also known as EDS, is a technique often coupled with scanning electron microscopy to provide elemental identification and quantitative compositional information. nih.gov When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays from the atoms present. nih.gov The energy of these X-rays is unique to each element, allowing for their identification.

EDX analysis has been used to confirm the elemental composition of synthesized this compound powders. For example, in a study of hydrothermally synthesized this compound, EDX analysis was performed on the resulting powders to identify the elements present. researchgate.net The technique is also valuable in biomedical research for analyzing the elemental composition of pathological calcifications. nih.gov It is important to note that EDX is a surface-sensitive technique and detects elements, not their ionic states. nih.gov

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful and popular analytical tool for determining the concentrations of trace to major elements in a wide variety of samples. unil.chiitb.ac.in The technique utilizes an inductively coupled plasma, a high-temperature (around 10,000 K) source of excitation, to cause atoms and ions in a sample to emit light at their characteristic wavelengths. unil.chspectroscopyonline.com The intensity of the emitted light is then measured to determine the concentration of each element. iitb.ac.in

ICP-OES is well-suited for the analysis of this compound and other materials. azom.com Sample preparation typically involves dissolving the solid material, for instance, through acid digestion or borate fusion. spectroscopyonline.comazom.com The resulting solution is then introduced into the plasma. unil.ch ICP-OES offers several advantages, including high sensitivity, a wide linear dynamic range, and high matrix tolerance. thermofisher.com It can be used for the simultaneous multi-element analysis of up to 70 elements. unil.ch

Table 3: Example of ICP-OES Operating Parameters

| Parameter | Setting | Source |

| RF Power | 1500 W | azom.com |

| Plasma Argon Flow Rate | 16.0 L/min | azom.com |

| Nebulizer Argon Flow Rate | 0.8 L/min | azom.com |

| Nebulizer Type | Gem Tip Cross flow | azom.com |

| Spray Chamber | Scott | azom.com |

Particle Size Distribution Analysis

The particle size and size distribution of this compound are critical parameters that influence its properties and performance in various applications, such as fire retardants in polymers. google.comgoogle.com A fine and uniform particle size is often desirable. google.com

Various methods are used to determine the particle size distribution of this compound. One common technique is Dynamic Light Scattering (DLS), which measures the hydrodynamic radius of particles in a suspension. DLS analysis of sub-micron this compound particles has shown a major peak around 276.0 ± 130.7 nm. researchgate.net

Another approach involves direct measurement from microscopy images, such as those obtained from SEM or Transmission Electron Microscopy (TEM). For instance, analysis of TEM images of this compound nanoparticles synthesized by co-precipitation and annealing showed average particle sizes ranging from 6 nm to 15 nm, depending on the annealing time and temperature. nih.gov It was observed that increasing the annealing time and temperature led to an increase in the average particle size. nih.gov

In some production methods, the goal is to achieve a specific particle size distribution. For example, a method for producing crystalline calcium hexaborate tetrahydrate aims for a product where about 90% of the particles are less than 75 micrometers in diameter. google.comgoogle.com

Table 4: Particle Size Data for this compound

| This compound Type | Analysis Method | Particle Size | Source |

| Sub-micron this compound | DLS | 276.0 ± 130.7 nm (hydrodynamic radius) | researchgate.net |

| This compound Nanoparticles | TEM | 6 nm to 15 nm | nih.gov |

| Crystalline Calcium Hexaborate Tetrahydrate | Not specified | ~90% < 75 µm | google.comgoogle.com |

Laser Particle Analysis (LPA) in Liquid Matrices

Laser Particle Analysis (LPA), also known as laser diffraction, is a widely utilized technique for determining the particle size distribution of materials suspended in a liquid medium. particletechlabs.com This method is predicated on the principle that particles scatter light at an angle inversely proportional to their size; smaller particles scatter light at larger angles, while larger particles scatter light at smaller angles. particletechlabs.compcimag.com An instrument detects the diffraction pattern produced by a cloud of particles passing through a laser beam and calculates the particle size distribution, often reported as an equivalent spherical diameter. particletechlabs.com This technique is valued for its speed, reproducibility, and broad measurement range, from the nanometer to the millimeter scale. particletechlabs.commalvernpanalytical.com

In the analysis of this compound, LPA is employed to characterize the size distribution of particles when suspended in various liquid matrices. This is particularly crucial for applications where particle size influences performance, such as in lubricants or agricultural formulations. acs.orgscielo.br For instance, research on this compound nanoparticles synthesized for use as a lubricant additive involved their characterization in an oleic acid liquid matrix. acs.orgacs.org The analysis is performed by diluting the sample in a suitable liquid carrier to ensure an appropriate concentration for measurement. scielo.bracs.org

Detailed research findings from the analysis of this compound particles in different liquid matrices reveal significant variations in particle size and distribution, which are critical for their application.

One study focused on this compound nanoparticles embedded in an oleic acid matrix for tribological applications. acs.orgacs.org The Laser Particle Analyzer (LPA) was used to characterize the size of the nanosized this compound directly within the oleic acid to avoid the reagglomeration that can occur when preparing dry powder samples for other analysis methods like electron microscopy. acs.org The analysis determined that the this compound nanoparticles had an average size of approximately 18 nm, with a narrow size distribution indicated by a half-bandwidth of 20 nm. acs.org

Another study investigated sparingly soluble fertilizers for foliar application, where this compound was suspended in a liquid for analysis. scielo.br The granulometric distribution was determined using a laser diffraction particle size analyzer. The results provided detailed distribution parameters, which are essential for understanding the potential for foliar retention and nutrient delivery. scielo.br

The following tables present data from these analyses:

Table 1: Particle Size Distribution of this compound in an Oleic Acid Matrix

| Parameter | Value | Reference |

| Average Particle Size | ~18 nm | acs.org |

| Size Distribution (Half-Bandwidth) | 20 nm | acs.org |

| Liquid Matrix | Oleic Acid | acs.orgacs.org |

Table 2: Particle Size Distribution of this compound in an Aqueous Suspension for Agricultural Use

| Distribution Parameter | Particle Diameter (µm) | Reference |

| d10 (10% of particles are smaller than) | < 0.015 | scielo.brresearchgate.net |

| d50 (50% of particles are smaller than) | < 0.01 | scielo.brresearchgate.net |

| d90 (90% of particles are smaller than) | ≤ 14.3 | scielo.brresearchgate.net |

These findings underscore the utility of Laser Particle Analysis in providing precise and application-relevant data on the physical characteristics of this compound in liquid systems. The choice of liquid matrix and the synthesis method for the this compound are shown to have a significant impact on the resulting particle size distribution. acs.orgscielo.br

Spectroscopic Investigations of Calcium Borates

Vibrational Spectroscopy

Vibrational spectroscopy methods are indispensable for understanding the structural characteristics of calcium borates. By analyzing the absorption or scattering of infrared light and laser light, respectively, researchers can identify specific molecular vibrations that are directly related to the bonding and structural units present in the material.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is widely employed to investigate the structural features of calcium borates, offering detailed information about the vibrational modes of the boron-oxygen framework researchgate.netbiointerfaceresearch.commdpi.comijraset.commdpi.com. The technique is sensitive to the presence of different borate (B1201080) structural units and functional groups.

The FTIR spectra of calcium borates typically exhibit characteristic absorption bands associated with the stretching and bending vibrations of B-O bonds within the borate network researchgate.netbiointerfaceresearch.commdpi.comijraset.commdpi.com. These bands are generally found in specific regions of the infrared spectrum.

B-O-B Linkages: Bending vibrations of B-O-B linkages, which form the backbone of the borate network, are commonly observed in the region around 700 cm⁻¹ biointerfaceresearch.commdpi.comijraset.comresearchgate.net. These vibrations are crucial for understanding the connectivity within the borate structure.

Borate Stretching Vibrations: Stretching vibrations of B-O bonds are prominent in the higher wavenumber regions. Bands in the range of approximately 800–1200 cm⁻¹ are typically attributed to the stretching of B-O bonds in tetrahedral BO₄ units, while those in the range of 1200–1600 cm⁻¹ are associated with the stretching of B-O bonds in trigonal BO₃ units biointerfaceresearch.commdpi.comijraset.commdpi.comresearchgate.netresearchgate.net. Specific assignments for symmetric stretching of B-O in BO₃ units have been noted between 1299–1374 cm⁻¹, and for stretching of BO₄ units between 924–1044 cm⁻¹ ijraset.com. Other identified borate network-related peaks include those around 953.71 cm⁻¹ and 1345.78 cm⁻¹ mdpi.comresearchgate.net.

Influence of Modifiers: The presence of modifiers like calcium oxide (CaO) can significantly influence the borate network. For instance, the addition of CaO has been shown to break boroxol rings, leading to the formation of more isolated BO₃ and BO₄ groups ijraset.com.

Table 1: Characteristic FTIR Bands and Assignments in Calcium Borates

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~700 | B-O-B bending, bending vibrations of borate segments | biointerfaceresearch.commdpi.comijraset.comresearchgate.net |

| 800–1200 | B-O stretching of tetrahedral BO₄ units | biointerfaceresearch.commdpi.comijraset.commdpi.comresearchgate.netresearchgate.net |

| 1200–1600 | B-O stretching of trigonal BO₃ units | researchgate.netbiointerfaceresearch.comijraset.commdpi.comresearchgate.netufop.br |

| 600–800 | B-O-B bending, bending vibrations of borate segments, out-of-plane bending | researchgate.netmdpi.comresearchgate.netresearchgate.netusda.govnih.gov |

| 1218, 1163, 1262, 1295 | Trigonal borate stretching modes | ufop.br |

| 1400–1100 | BO₃ units | researchgate.net |

| 1100–900 | BO₄ and Si-O units | researchgate.net |

| 953.71 | Borate network | mdpi.comresearchgate.net |

| 1345.78 | Borate network | mdpi.comresearchgate.net |

| 687.62 | Borate network | mdpi.comresearchgate.net |

| 1299–1374 | Symmetric stretching of B-O in BO₃ units | ijraset.com |

| 924–1044 | Stretching of BO₄ units | ijraset.com |

FTIR spectroscopy is instrumental in distinguishing between trigonal (BO₃) and tetrahedral (BO₄) coordination of boron atoms within calcium borate structures biointerfaceresearch.commdpi.comijraset.commdpi.com. The characteristic vibrational frequencies are sensitive to the coordination number of boron.

Trigonal Boron (BO₃): Trigonal boron units (BO₃) typically exhibit strong absorption bands associated with B-O stretching in the range of 1200–1600 cm⁻¹ researchgate.netbiointerfaceresearch.comijraset.commdpi.comresearchgate.net. Specific bands for trigonal borate stretching modes have been reported around 1218 cm⁻¹ and in the range of 1163–1295 cm⁻¹ ufop.br. Bending modes for BO₃ units are generally observed in the 600–800 cm⁻¹ region researchgate.netmdpi.comresearchgate.netresearchgate.netusda.govnih.gov.

Tetrahedral Boron (BO₄): Tetrahedral boron units (BO₄) are characterized by B-O stretching vibrations that typically appear in the 800–1200 cm⁻¹ range biointerfaceresearch.commdpi.comijraset.commdpi.comresearchgate.netresearchgate.net. For example, bands between 924–1044 cm⁻¹ have been assigned to the stretching of BO₄ units ijraset.com. The presence of BO₄ units can also be indicated by bands around 527 cm⁻¹ in Raman spectroscopy, which is often correlated with FTIR findings researchgate.net. The transformation of BO₃ to BO₄ units, often induced by network modifiers like CaO, can be tracked by observing shifts and changes in the intensity of these characteristic bands ijraset.com.

Raman Spectroscopy

Raman spectroscopy complements FTIR by providing complementary information about the vibrational modes of calcium borates, particularly concerning the structure of borate anions and the coordination of boron ufop.brresearchgate.netindexcopernicus.comijcm.irjmsse.in.

Raman spectroscopy is highly effective in identifying various borate anion structures, such as boroxol rings, chain-like forms, and other polymeric units nih.govresearchgate.netindexcopernicus.comjmsse.in.

Boroxol Rings: Boroxol rings, which are six-membered rings composed of three BO₃ units, are a common structural motif in boron-rich glasses and compounds. They are typically identified by a strong Raman band around 806 cm⁻¹ indexcopernicus.comjmsse.in or a similar peak at 800 cm⁻¹ indexcopernicus.com.

Chain-like and Polymeric Structures: Raman spectra can reveal the presence of chain-like structures or other polymeric borate anions. For instance, diborate groups are often observed in the Raman spectra in the range of 1075–1150 cm⁻¹ researchgate.net, with specific assignments around 960 cm⁻¹ and 1100 cm⁻¹ jmsse.in. Other identified borate units include metaborate (B1245444), pyroborate, and pentaborate groups researchgate.net. The presence of BO₃ triangles linked into infinite chains has also been described in borate systems nih.gov.

Similar to FTIR, Raman spectroscopy can also confirm the presence and relative abundance of trigonal (BO₃) and tetrahedral (BO₄) boron coordination states ijcm.ir.

Trigonal Boron (BO₃): Raman spectra show characteristic bands for BO₃ units, including stretching vibrations around 1087 cm⁻¹ ufop.brnih.gov and in-plane bending modes at approximately 712–715 cm⁻¹ ufop.brnih.gov. Out-of-plane bending modes for trigonal boron are also observed in the 627–651 cm⁻¹ range qut.edu.au.

Tetrahedral Boron (BO₄): Tetrahedral boron (BO₄) units are indicated by specific Raman bands, such as those around 527 cm⁻¹ researchgate.net or 1100 cm⁻¹ jmsse.in. Bands in the 850–1100 cm⁻¹ range are generally associated with the stretching vibrations of BO₄ units mdpi.comresearchgate.net. Raman spectroscopy can effectively track the transformation of BO₃ to BO₄ units, which is influenced by factors such as the addition of modifier oxides like CaO indexcopernicus.comjmsse.inresearchgate.net. For example, a band at 745 cm⁻¹ has been assigned to the breathing vibrations of six-membered rings where BO₃ triangles are replaced by BO₄ tetrahedral units jmsse.in.

Table 2: Characteristic Raman Bands and Assignments in Calcium Borates

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~806 | Boroxol ring oxygen breathing vibrations | indexcopernicus.comjmsse.in |

| 800 | B-O vibrations in boroxol ring | indexcopernicus.com |

| 1075–1150 | Diborate groups | researchgate.net |

| 960 | Diborate group | jmsse.in |

| 1100 | Diborate groups (from six-membered rings with two BO₄ units) | jmsse.in |

| 1087 | BO stretching vibration of BO₃ units | ufop.brnih.gov |

| 712, 715 | In-plane bending modes of BO₃ units | ufop.brnih.gov |

| 627, 651 | Out-of-plane bending modes of trigonal and tetrahedral boron | qut.edu.au |

| 527 | Vibrations of structures containing tetrahedral units [BO₄] | researchgate.net |

| 745 | Breathing vibrations of six-membered rings with BO₃ triangles replaced by BO₄ | jmsse.in |

| 640 | Bending mode (B-O-B) of BO₃ units | jmsse.in |

| 1286 | B-O stretching vibrations in trigonal arrangements (pyroborate, boroxol) | researchgate.net |

| 131, 300 | Lattice modes / Deformation modes | jmsse.in |

| 1300, 1470 | Overlap of different modes (e.g., B-O-, BO₂O⁻) | jmsse.in |

Nuclear Magnetic Resonance (NMR) Spectroscopy

11B NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically using the 11B nucleus, is crucial for understanding the local and medium-range structure of borate glasses, including those containing calcium scispace.comresearchgate.netmdpi.comualberta.ca. This technique allows for the differentiation of boron atoms based on their coordination number, distinguishing between trigonal ( juniperpublishers.comB) and tetrahedral ( ingentaconnect.comB) environments mdpi.comualberta.carsc.org. In this compound glasses, 11B MAS NMR can quantify the fraction of four-coordinate boron (N4) ualberta.ca. Studies indicate that calcium ions, acting as network modifiers, influence the formation of these borate units scispace.comualberta.caingentaconnect.com. For example, in this compound glasses, the network preferentially forms negatively-charged four-coordinate borate units to balance the cationic charge of Ca2+ at lower modifier loadings (R ≤ 0.4). At higher loadings (R > 0.5), a mixture of three- and four-coordinate borate species is observed ualberta.ca. The 11B NMR parameters, such as chemical shift and quadrupolar coupling constant, are sensitive to the local structural environment, including the number of bridging and non-bridging oxygen atoms and the symmetry of the boron sites mdpi.comresearchgate.net. This technique has also been applied to study borate complexes, such as calcium fructoborate, to elucidate their structure and quantify components semanticscholar.org.

13C NMR Spectroscopy

13C NMR spectroscopy is primarily employed when organic ligands are involved in this compound compounds or complexes, such as calcium fructoborate. It aids in identifying the structural arrangement of organic molecules and their coordination with borate species, allowing for the quantification of different constituents within the complex semanticscholar.orgresearchgate.net. For instance, in calcium fructoborate, 13C NMR can distinguish between free fructose (B13574) and carbons coordinated to borate, providing insights into the complex's composition and structure semanticscholar.org.

Electronic and Luminescence Spectroscopy

Electronic and luminescence spectroscopy provide insights into the optical properties of calcium borates, including their electronic band structure and the behavior of incorporated luminescent ions.

UV-Visible absorption spectroscopy is a fundamental technique for investigating the electronic structure of materials, including this compound glasses, by probing electronic transitions scirp.orgthermofisher.comiosrjournals.org. These transitions occur between the valence band (VB) and the conduction band (CB), separated by the band gap energy (Eg) thermofisher.com. The band gap energy, a critical parameter reflecting the material's electronic properties, is typically determined using the Tauc plot analysis thermofisher.com. This method relates the absorption coefficient (α) to the photon energy (hν) through the equation: (αhν) = A(hν - Eg)n, where 'n' is an exponent depending on the type of electronic transition (n=1/2 for direct, n=2 for indirect) thermofisher.comiosrjournals.org. The band gap is then extrapolated from the linear portion of the plot thermofisher.com.

This compound glasses exhibit band gap energies that vary with composition, generally falling within the range of approximately 2.023 eV to 3.320 eV scirp.orgiosrjournals.org. For example, specific calcium borosilicate glasses have shown band gaps as low as 2.023 eV scirp.org. The absorption edge, which defines the onset of significant absorption related to the band gap, can shift depending on the glass composition scirp.orgiosrjournals.org. The Urbach energy (Eu) is another parameter derived from UV-Vis spectra, which quantifies the degree of disorder or the presence of localized states within the band gap of the glass network juniperpublishers.comiosrjournals.org.

Table 1: UV-Vis Band Gap Data for this compound Glasses

| Sample Description | Band Gap (eV) | Reference |

| BST borosilicate glass (ST5K1L1.0, lowest value) | 2.023 | scirp.org |

| BST borosilicate glass (highest value) | 3.320 | scirp.org |

| AZABS glass (0.5 mol% Dy³⁺ doped) | 2.85 | researchgate.net |

Doping this compound matrices with rare-earth ions significantly modifies their photoluminescence properties, leading to characteristic emissions.

Intrinsic luminescence in calcium borates arises from processes within the host material itself, independent of extrinsic dopants. Calcium metaborate (CaB2O4) is known to exhibit an intense intrinsic emission band, typically observed in the range of 300–400 nm mdpi.comresearchgate.net. This luminescence is often attributed to self-trapped excitons (STEs) or other lattice defects mdpi.comresearchgate.netresearchgate.net. Self-trapped excitons are localized electron-hole pairs formed within the crystal lattice, and their radiative recombination leads to emission mdpi.comresearchgate.netrsc.org. Other intrinsic luminescence mechanisms can include direct band-to-band recombination and recombination processes involving trapping and re-trapping of charge carriers researchgate.net. In some calcium-containing borate glasses, intrinsic luminescence has been observed to be related to the trapping and subsequent recombination of carriers, characterized by slower, non-exponential decay kinetics compared to excitonic luminescence researchgate.net.

The incorporation of rare-earth ions into this compound hosts results in distinct photoluminescence spectra, enabling applications in lighting, sensing, and dosimetry.

Europium (Eu3+): This ion is well-known for its sharp, line-like emission in the visible spectrum, primarily in the red region. The prominent transitions include 5D0→7F0 (~574 nm), 5D0→7F1 (~586, 592, 603 nm), and 5D0→7F2 (~612 nm) researchgate.netsphinxsai.comnih.govcapes.gov.br. The intensity of these emissions is highly dependent on the local crystal field environment and can be influenced by the this compound host composition cdmf.org.br. Eu3+ emissions are crucial for generating warm white light when co-doped with other rare-earth ions researchgate.netcapes.gov.br.

Dysprosium (Dy3+): Dy3+ is recognized for its ability to produce white light emission due to the combination of blue and yellow emissions. The primary transitions are 4F9/2→6H15/2 (blue, ~480 nm) and 4F9/2→6H13/2 (yellow, ~574 nm) bohrium.commetu.edu.tr. The relative intensities of these bands can be tuned by adjusting the dopant concentration and host matrix metu.edu.tr. Dy3+-doped this compound glasses also exhibit thermoluminescence properties, making them suitable for radiation dosimetry applications, with an optimal doping concentration often found around 0.3 mol% epj-conferences.org. Energy transfer processes, such as from Dy3+ to Eu3+, can further modify the emission characteristics for white light generation capes.gov.br.

Cerium (Ce3+): Ce3+ typically exhibits broad emission bands in the UV to blue-green region, originating from the 5d→4f transitions nih.govresearchgate.net. In some borate hosts, Ce3+ emission bands have been observed around 310 nm, 330 nm, and 350 nm researchgate.net. In specific doped YAl3(BO3)4, Ce3+ doping leads to an emission band at 300 nm attributed to self-trapped excitons mdpi.com.

Table 2: Photoluminescence Emission Peaks of Rare-Earth Ions in Borate Hosts (including Calcium Borates)

| Ion | Transition | Emission Peak (nm) | Host Example (if specified) | Reference |

| STE | Intrinsic/Self-Trapped Exciton | 300-400 | CaB2O4 | mdpi.comresearchgate.net |

| Ce3+ | 5d→4f | ~300 | YAl3(BO3)4 | mdpi.com |

| Ce3+ | 5d→4f | ~310, 330, 350 | Various Borates | researchgate.net |

| Eu3+ | 5D0→7F0 | ~574 | Various Borates | nih.gov |

| Eu3+ | 5D0→7F1 | ~586, 592, 603 | Various Borates | nih.gov |

| Eu3+ | 5D0→7F2 | ~612 | Various Borates | researchgate.net |

| Dy3+ | 4F9/2→6H15/2 (Blue) | ~480 | Various Borates | bohrium.commetu.edu.tr |

| Dy3+ | 4F9/2→6H13/2 (Yellow) | ~574 | Various Borates | bohrium.commetu.edu.tr |

List of Compounds Mentioned:

this compound

Calcium metaborate (CaB2O4)

Calcium fructoborate

BST borosilicate glass

AZABS glass

YAl3(BO3)4

Europium (Eu3+)

Dysprosium (Dy3+)

Cerium (Ce3+)

Thulium (Tm3+)

Surface-Sensitive Spectroscopy

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive technique employed to determine the elemental composition and chemical states of the outermost atomic layers (typically 1-10 nm) of a material malvernpanalytical.comwikipedia.orgcarleton.eduthermofisher.comresearchgate.net. By irradiating a sample with X-rays, XPS measures the kinetic energy of emitted photoelectrons, which are characteristic of the binding energy of electrons within specific atoms and their chemical environments malvernpanalytical.comwikipedia.orgcarleton.eduthermofisher.comresearchgate.net. This allows for the identification of elements present and the elucidation of their oxidation states and bonding configurations, providing crucial insights into the surface chemistry of this compound compounds wikipedia.orgcarleton.edu.

Elemental Composition Analysis: XPS analysis of this compound materials typically reveals the presence of key elements such as Calcium (Ca), Boron (B), and Oxygen (O) psu.eduresearchgate.net. The technique is capable of quantifying the relative atomic percentages of these elements on the surface. In some studies, elements like Carbon (C) are also detected, often attributed to adventitious surface contamination from the atmosphere or processing, but can also indicate carbonaceous species incorporated into the material psu.eduresearchgate.net.

Chemical State Determination: The chemical state of an element is determined by analyzing the precise binding energies of its core-level electrons. Shifts in these binding energies, often referred to as chemical shifts, are indicative of the element's oxidation state and its bonding partners malvernpanalytical.comwikipedia.orgcarleton.edu.

This compound (CaB₂O₄) Thin Films: Studies involving the atomic layer deposition of CaB₂O₄ thin films have utilized XPS to confirm the elemental composition and stoichiometry of the deposited layers psu.edu. XPS analyses on these films typically show characteristic peaks for Ca 2p and B 1s core levels, providing information about the chemical environment of these elements within the CaB₂O₄ structure psu.edu. For instance, Ca 2p₃/₂ peaks are observed around 345 eV, and B 1s peaks are found near 190 eV, consistent with the expected states in this compound psu.edu. Elastic Recoil Detection Analysis (ERDA), often used in conjunction with XPS, has reported B/Ca atomic ratios for CaB₂O₄ films within the range of approximately 1.84 to 1.89, indicating a near-stoichiometric composition within the analyzed layers psu.edu.

This compound as Lubricant Additives: In tribological studies where this compound compounds are used as lubricant additives, XPS is employed to analyze the worn surfaces of components tandfonline.comtandfonline.com. These analyses help identify the chemical nature of the protective boundary films formed during friction. XPS data from such studies can reveal the presence of boron oxides (e.g., B₂O₃) or other boron-containing species, as well as metal oxides and hydroxides, which are indicative of the additive's performance in wear reduction tandfonline.comtandfonline.com. For example, XPS analysis of worn surfaces lubricated with this compound additives has indicated that boundary films can consist of ferrum hydroxides or oxides, depending on the base grease composition tandfonline.comtandfonline.com.

Other Calcium-Boron Systems: XPS has also been applied to investigate calcium-containing materials with boron in other contexts, such as in electrolyte studies for electrochemical applications csic.esresearchgate.net. In these cases, XPS can detect the presence of boron and calcium, and their binding energies can help infer the chemical species formed, such as calcium fluoride, or indicate the presence of boron-containing species in the passivation layer csic.esresearchgate.net.

Data Table: Key XPS Findings for Calcium Borates

The following table summarizes representative XPS data for this compound materials, focusing on elemental composition and characteristic binding energies.

| Element | Binding Energy (eV) | Chemical State/Assignment | Material Context | Source Reference |

| Ca 2p₃/₂ | ~345 | Calcium in CaB₂O₄ film | CaB₂O₄ thin film | psu.edu |

| B 1s | ~190 | Boron in CaB₂O₄ film | CaB₂O₄ thin film | psu.edu |

| O 1s | ~530 | Oxygen in CaB₂O₄ film | CaB₂O₄ thin film | psu.edu |

| B/Ca Ratio | 1.84 - 1.89 | Stoichiometry | CaB₂O₄ thin films | psu.edu |

XPS is thus an indispensable tool for characterizing the surface elemental composition and chemical states of various this compound compounds, offering detailed insights into their structure, purity, and surface reactivity.

Mentioned Compound Names:

this compound

CaB₂O₄

this compound nanoparticles

Theoretical and Computational Studies of Calcium Borate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of materials at the atomic level. For calcium borates, DFT calculations have been instrumental in understanding their fundamental behavior.

Modeling of Structural Conformations and Energetic Stability

DFT calculations are employed to model various structural conformations of calcium borates and assess their energetic stability. These studies help in predicting the most stable crystalline phases and understanding phase transitions. For instance, research has explored the stability of different calcium borate (B1201080) polymorphs under various conditions, providing insights into their formation pathways and potential for novel material discovery. These calculations often involve determining cohesive energies and comparing formation energies relative to known stable phases or the convex hull of stability aps.orguspex-team.orgacs.org.

Prediction and Assignment of Vibrational Spectra

Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, provides crucial information about the bonding and structural units within a material. DFT calculations are used to predict the vibrational spectra of calcium borate structures, allowing for the assignment of specific vibrational modes to particular chemical bonds or structural motifs, such as B-O stretching in BO₃ triangles or BO₄ tetrahedra researchgate.netresearchgate.net. These predictions are vital for interpreting experimental spectroscopic data and confirming synthesized structures.